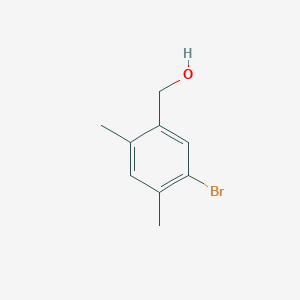

(5-Bromo-2,4-dimethylphenyl)methanol

Description

(5-Bromo-2,4-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO It is characterized by a bromine atom attached to a phenyl ring, which also contains two methyl groups and a methanol group

Properties

IUPAC Name |

(5-bromo-2,4-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBZVCJRZVZMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CO)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2,4-dimethylphenyl)methanol typically involves the bromination of 2,4-dimethylphenylmethanol. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents to achieve efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 5-bromo-2,4-dimethylbenzaldehyde or 5-bromo-2,4-dimethylacetophenone.

Reduction: Formation of 5-bromo-2,4-dimethylphenylmethane.

Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2,4-dimethylphenyl)methanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)methanol involves its interaction with molecular targets through its functional groups. The bromine atom and methanol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular processes, making the compound valuable for research and development.

Comparison with Similar Compounds

(5-Bromo-2,4-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

(5-Bromo-2,4-dimethylphenyl)amine: Contains an amine group instead of methanol.

(5-Bromo-2,4-dimethylphenyl)acetone: Contains a ketone group instead of methanol.

Uniqueness: (5-Bromo-2,4-dimethylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(5-Bromo-2,4-dimethylphenyl)methanol is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- CAS Number : 15852-73-0

The compound features a bromine atom on the phenyl ring, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The bromine atom can participate in halogen bonding , which influences the compound's binding affinity to enzymes and receptors. Additionally, the methanol group can undergo metabolic transformations leading to the formation of active metabolites that exert biological effects. The isopropyl group contributes to hydrophobic interactions, affecting the compound's distribution and activity within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies show that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in breast cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic application .

Case Studies

- Antiviral Activity : A study highlighted that derivatives of this compound displayed antiviral activity against HIV-1 by disrupting the interaction between integrase and LEDGF/p75 proteins. Compounds derived from this structure showed up to 85% inhibition rates in specific assays, suggesting a promising avenue for further antiviral drug development .

- Cytotoxicity Assays : Cytotoxicity testing revealed that while some derivatives exhibited moderate toxicity (CC₅₀ values around 50 µM), others remained marginally toxic or non-toxic (CC₅₀ values greater than 100 µM). This indicates a balance between efficacy and safety that is crucial for therapeutic applications .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.